

# Technical Guide: 4-(3,4-Difluorophenyl)phenol

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## Compound of Interest

Compound Name: 4-(3,4-Difluorophenyl)phenol

CAS No.: 108185-80-4

Cat. No.: B3045475

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Structural Identity, Synthetic Protocols, and Material Applications

## Molecular Identity & Structural Analysis[1][2]

**4-(3,4-Difluorophenyl)phenol** is a critical biphenyl intermediate primarily utilized in the synthesis of high-performance liquid crystal (LC) mesogens and fluorinated pharmaceutical scaffolds. Its structural integrity relies on the biphenyl core, which provides rigidity, while the terminal hydroxyl group serves as a versatile handle for etherification or esterification. The vicinal difluoro-substitution pattern (3,4-positions) on the non-phenolic ring is electronically significant, introducing a strong dipole moment and metabolic resistance without imposing excessive steric bulk.

## Nomenclature and Identifiers

Identifier Type	Value
IUPAC Name	3',4'-Difluoro[1,1'-biphenyl]-4-ol
Common Name	4-(3,4-Difluorophenyl)phenol
SMILES	<chem>Oc1ccc(cc1)-c1ccc(F)c(F)c1</chem>
Molecular Formula	C <sub>12</sub> H <sub>8</sub> F <sub>2</sub> O
Molecular Weight	206.19 g/mol
Key Functional Groups	Phenolic -OH (H-bond donor), Aryl Fluorides (H-bond acceptors)

## Physicochemical Profile

The introduction of fluorine atoms onto the biphenyl core alters the lipophilicity and crystal packing compared to the non-fluorinated parent.

- LogP (Predicted): ~3.4 (Indicating moderate lipophilicity, suitable for membrane permeability in drug design).
- Electronic Effects: The fluorine atoms at the 3' and 4' positions exert a strong electron-withdrawing inductive effect (-I), lowering the electron density of the adjacent ring. This reduces the pKa of the distal phenolic hydroxyl group slightly compared to unsubstituted 4-phenylphenol, making it more acidic and reactive in nucleophilic substitutions.

## Synthetic Pathways: The Suzuki-Miyaura Protocol[4] [5]

The most robust route to **4-(3,4-difluorophenyl)phenol** is the Palladium-catalyzed Suzuki-Miyaura cross-coupling. This method is preferred over Gomberg-Bachmann or Ullmann couplings due to mild conditions, tolerance of the free hydroxyl group (under specific conditions), and high regioselectivity.

## Retrosynthetic Logic

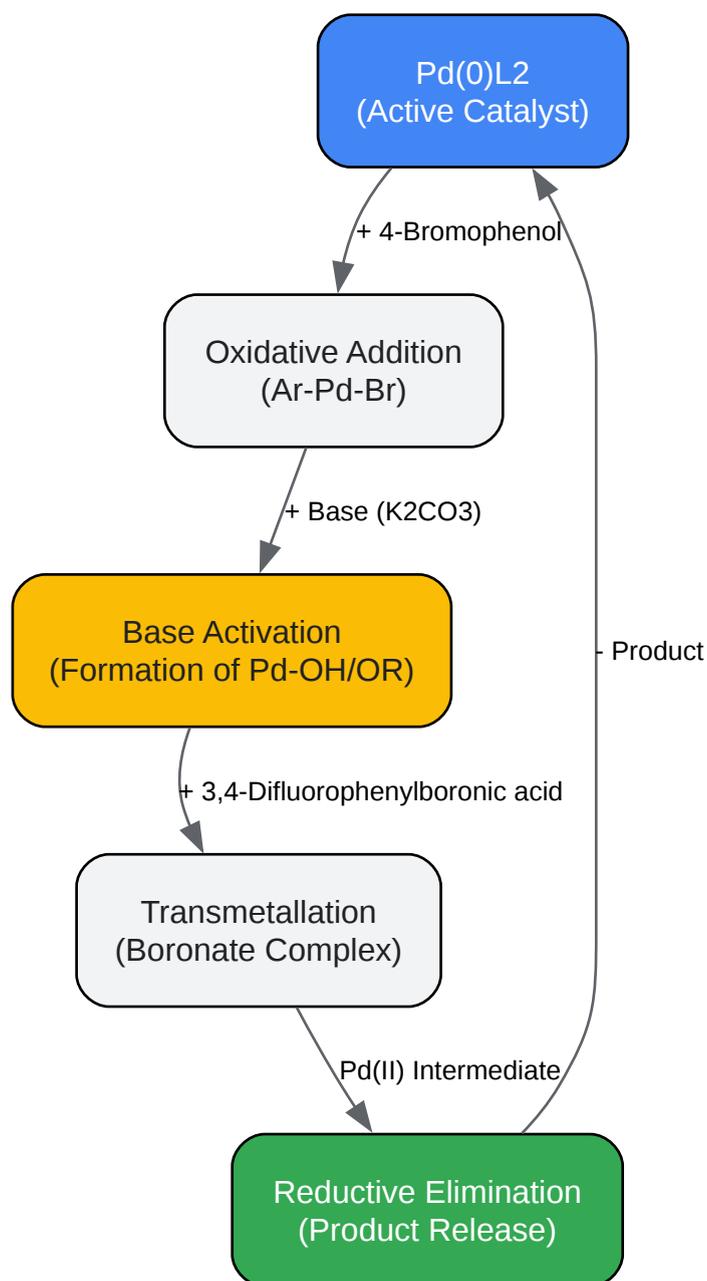
Two primary disconnection strategies exist:

- Route A: Coupling 4-hydroxyphenylboronic acid with 1-bromo-3,4-difluorobenzene.
- Route B: Coupling 4-bromophenol with 3,4-difluorophenylboronic acid.

Recommendation: Route B is generally preferred in process chemistry. 4-Bromophenol is an inexpensive commodity chemical, and 3,4-difluorophenylboronic acid is highly stable. Furthermore, aryl bromides bearing electron-withdrawing groups (like fluorine) undergo oxidative addition (the rate-limiting step) more readily than electron-rich phenols.

## Reaction Mechanism (Catalytic Cycle)

The reaction proceeds through the standard Pd(0)/Pd(II) catalytic cycle involving Oxidative Addition, Transmetalation, and Reductive Elimination.



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Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling of 4-bromophenol and 3,4-difluorophenylboronic acid.

## Experimental Protocol (Bench Scale)

Reagents:

- 4-Bromophenol (1.0 equiv)

- 3,4-Difluorophenylboronic acid (1.1 equiv)[1]
- Catalyst: Pd(dppf)Cl<sub>2</sub>[2][3]·CH<sub>2</sub>Cl<sub>2</sub> (2-3 mol%) or Pd(PPh<sub>3</sub>)<sub>4</sub> (3-5 mol%)
- Base: K<sub>2</sub>CO<sub>3</sub> (2.5 equiv) or Na<sub>2</sub>CO<sub>3</sub> (2.0 equiv)
- Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water (3:1:1)

#### Step-by-Step Methodology:

- Inert Setup: Charge a 3-neck round-bottom flask with 4-bromophenol (17.3 g, 100 mmol), 3,4-difluorophenylboronic acid (17.4 g, 110 mmol), and K<sub>2</sub>CO<sub>3</sub> (34.5 g, 250 mmol).
- Degassing: Add the solvent mixture (e.g., 200 mL Dioxane/50 mL Water). Sparge with Argon or Nitrogen for 20 minutes to remove dissolved oxygen. Critical: Oxygen promotes homocoupling of the boronic acid and deactivates the Pd(0) species.
- Catalyst Addition: Add the Pd catalyst under a positive pressure of inert gas.
- Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring. Monitor via TLC (Silica, Hexane/EtOAc 8:2) or HPLC.
  - Endpoint: Disappearance of 4-bromophenol (typically 4-12 hours).
- Workup: Cool to room temperature. Acidify carefully with 1M HCl to pH ~4 (to protonate the phenoxide). Extract with Ethyl Acetate (3 x 100 mL).
- Purification: Wash combined organics with brine, dry over MgSO<sub>4</sub>, and concentrate.
- Crystallization: Recrystallize the crude solid from Ethanol/Heptane or Toluene to yield white needles.

#### Validation Criteria:

- Appearance: White to off-white crystalline solid.
- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): Look for the phenolic -OH singlet at ~9.6 ppm and the characteristic biphenyl aromatic region (7.5 - 6.9 ppm).

- $^{19}\text{F}$  NMR: Two distinct signals in the -135 to -145 ppm range (depending on solvent).

## Applications in Materials Science & Pharma

### Liquid Crystals (Mesogens)

**4-(3,4-Difluorophenyl)phenol** is a "tail-group" precursor. The phenolic oxygen is typically alkylated with long aliphatic chains or fluorinated tails to induce mesophases (nematic or smectic).

- Dielectric Anisotropy ( $\Delta\epsilon$ ): The 3,4-difluoro substitution creates a transverse dipole moment. When incorporated into liquid crystals, this contributes to a negative dielectric anisotropy. Materials with negative  $\Delta\epsilon$  are essential for Vertical Alignment (VA) mode displays, which offer superior black levels and contrast ratios compared to twisted nematic (TN) modes.
- Viscosity: Fluorine atoms are small (Van der Waals radius  $\sim 1.47 \text{ \AA}$ ). Unlike cyano (-CN) groups, fluorination provides polarity without significantly increasing rotational viscosity, leading to faster switching speeds in displays.

### Pharmaceutical Bioisosterism

In drug discovery, the 3,4-difluorophenyl moiety is a bioisostere for phenyl or chlorophenyl groups.

- Metabolic Stability: The C-F bond (approx. 116 kcal/mol) is resistant to Cytochrome P450 oxidation. Blocking the para- and meta-positions with fluorine prevents hydroxylation, extending the half-life of the drug candidate.
- Lipophilicity: Fluorination increases lipophilicity, aiding blood-brain barrier (BBB) penetration.

### Analytical Characterization

To ensure scientific integrity, the synthesized compound must meet the following spectral specifications:

Technique	Expected Signal / Characteristic
IR Spectroscopy	Broad band 3200–3400 cm <sup>-1</sup> (O-H stretch); ~1100–1200 cm <sup>-1</sup> (C-F stretch).
<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	δ 9.65 (s, 1H, -OH), 7.55 (d, 2H, Ar-H), 7.48 (m, 1H, F-Ar-H), 7.35 (m, 1H, F-Ar-H), 7.20 (m, 1H, F-Ar-H), 6.85 (d, 2H, Ar-H).
<sup>19</sup> F NMR	Two multiplets around -138 ppm and -142 ppm (relative to CFCl <sub>3</sub> ).
Mass Spectrometry (ESI-)	m/z 205.1 [M-H] <sup>-</sup> (Negative mode is preferred for phenols).

## References

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## Sources

- 1. 3',4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid | C<sub>13</sub>H<sub>8</sub>F<sub>2</sub>O<sub>2</sub> | CID 46312332 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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